molecular formula C10H22N2O2 B6352317 Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate CAS No. 1154386-40-9

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

Cat. No.: B6352317
CAS No.: 1154386-40-9
M. Wt: 202.29 g/mol
InChI Key: VVGXXOWZXNYRRA-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is an organic compound with the molecular formula C10H22N2O2 It is a derivative of butanoic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate can be synthesized through a multi-step process involving the reaction of butanoic acid derivatives with dimethylaminopropylamine. The reaction typically involves the esterification of butanoic acid with methanol to form methyl butanoate, followed by the reaction with dimethylaminopropylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Comparison with Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • N,N-Dimethyl-β-alanine methyl ester
  • Methyl N,N-dimethyl-β-aminopropionate

Comparison: Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is unique due to its specific structure, which includes both a dimethylamino group and a butanoate ester. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its versatility makes it valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

methyl 3-[3-(dimethylamino)propylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGXXOWZXNYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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